Cas no 938458-87-8 (5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole)
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
- 5-(Bromomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
- 938458-87-8
- AKOS006283258
- 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole, AldrichCPR
- MFCD09055206
- BS-38721
- DTXSID30672375
-
- MDL: MFCD09055206
- Inchi: 1S/C6H10BrNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3
- InChI Key: AVZKDSYPBXYOLW-UHFFFAOYSA-N
- SMILES: BrCC1CC(CC)=NO1
Computed Properties
- Exact Mass: 190.995
- Monoisotopic Mass: 190.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.6A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.55
- Boiling Point: 219.2°C at 760 mmHg
- Flash Point: 86.4°C
- Refractive Index: 1.553
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B870048-100mg |
5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole |
938458-87-8 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B870048-500mg |
5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole |
938458-87-8 | 500mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B870048-1g |
5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole |
938458-87-8 | 1g |
$ 230.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR01314-1G |
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole |
938458-87-8 | Aldrich | 1G |
¥1373.63 | 2022-02-24 | |
| Chemenu | CM281045-1g |
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole |
938458-87-8 | 95% | 1g |
$133 | 2024-07-19 | |
| Chemenu | CM281045-5g |
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole |
938458-87-8 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1245002-1g |
5-(BROMOMETHYL)-3-ETHYL-4,5-DIHYDROISOXAZOLE |
938458-87-8 | 95% | 1g |
$165 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245002-5g |
5-(BROMOMETHYL)-3-ETHYL-4,5-DIHYDROISOXAZOLE |
938458-87-8 | 95% | 5g |
$475 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245002-5g |
5-(BROMOMETHYL)-3-ETHYL-4,5-DIHYDROISOXAZOLE |
938458-87-8 | 95% | 5g |
$475 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1245002-1g |
5-(BROMOMETHYL)-3-ETHYL-4,5-DIHYDROISOXAZOLE |
938458-87-8 | 95% | 1g |
$165 | 2025-02-25 |
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Suppliers
5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole
Synthesis and Applications of 5-(Bromomethyl)-3-Ethyl-4,5-Dihydroisoxazole (CAS No. 938458-87-8)
5-(Bromomethyl)-3-Ethyl-4,5-Dihydroisoxazole (CAS No. 938458-87-8) is a structurally unique heterocyclic compound characterized by a five-membered isoxazolidine ring system substituted with a bromomethyl group at the C(5) position and an ethyl group at C(3). This compound belongs to the broader class of isoxazoles and their saturated derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular formula C6H11BrNO2 reflects its complex substitution pattern, where the bromine atom introduces electrophilic reactivity while the ethyl chain provides steric bulk. Recent studies highlight its potential as a versatile intermediate in the development of bioactive molecules.
The core structure of 4,5-Dihydroisoxazole derivatives has been extensively studied for their role in enzyme inhibition and receptor modulation. The brominated functionality in this compound enables selective cross-coupling reactions via transition-metal catalysis, particularly under palladium-mediated conditions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. This property positions 5-(Bromomethyl)-3-Ethyl-4,5-Dihydroisoxazole as a valuable scaffold for constructing complex pharmacophores in drug discovery pipelines targeting G protein-coupled receptors (GPCRs) and kinase pathways.
Synthetic approaches to this compound typically involve multistep strategies starting from readily available aldehydes or ketones. A notable method published in *Organic Letters* (2023) describes an efficient one-pot procedure using nitrile oxides generated from hydroxylamine hydrochloride and aldehydes, followed by bromination with N-bromosuccinimide (NBS). The resulting intermediate undergoes ring expansion to form the dihydroisoxazole core with high diastereoselectivity. This protocol achieves >90% yield under mild conditions, demonstrating its scalability for industrial applications.
In the context of medicinal chemistry, recent research has explored the antiproliferative activity of Br-substituted isoxazoles. A 2024 study in *Journal of Medicinal Chemistry* reported that compounds bearing similar brominated motifs exhibited enhanced cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231) compared to non-halogenated analogs. The bromine atom was found to improve metabolic stability while maintaining target specificity through π–π stacking interactions with aromatic residues in protein binding pockets.
The structural versatility of 5-(Bromomethyl)-3-Ethyl-dihydroisoxazole extends to materials science applications. Investigations into its photochemical properties revealed unusual fluorescence behavior when incorporated into polymer matrices. A team at ETH Zurich demonstrated that thin films containing this compound displayed tunable emission wavelengths under UV excitation, suggesting potential use in organic light-emitting diodes (OLEDs) or photonic sensors.
Catalytic transformations utilizing this scaffold have also gained attention. Researchers at MIT developed a nickel-catalyzed cross-electrophile coupling reaction where bromomethyl isoxazoles served as electrophilic partners for direct C–H functionalization of arenes without requiring pre-installed directing groups. This methodology expands the synthetic utility by enabling late-stage modifications of complex molecules with minimal side reactions.
In agrochemical development, field trials conducted in 2023 showed that derivatives based on this core structure demonstrated broad-spectrum antifungal activity against *Fusarium oxysporum*, a pathogen responsible for significant crop losses worldwide. The mechanism involves disruption of ergosterol biosynthesis pathways through competitive inhibition of squalene epoxidase enzymes.
Analytical characterization techniques such as NMR spectroscopy and X-ray crystallography have been critical in elucidating the conformational preferences of this molecule. Solid-state structures reveal preferred puckering patterns that influence reactivity profiles during subsequent transformations. Computational studies using DFT methods further confirm these findings by mapping energy minima associated with different ring conformations.
The environmental impact assessment for processes involving this compound indicates low ecotoxicity when compared to traditional halogenated intermediates like chloroformates or aryl iodides. Life cycle analysis published by Green Chemistry journal (2024) highlights reduced solvent consumption and energy requirements when employing microwave-assisted synthesis protocols for large-scale production.
Ongoing research continues to explore novel applications for this versatile building block. Current projects include its use as a photoaffinity label in proteomic studies and as a precursor for chiral auxiliaries in asymmetric synthesis campaigns targeting natural product analogs with improved pharmacokinetic properties.
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